molecular formula C18H25NO2S2 B2588206 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 1351591-75-7

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2588206
CAS No.: 1351591-75-7
M. Wt: 351.52
InChI Key: ORGRCWNLKOZEOQ-UHFFFAOYSA-N
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Description

The compound 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a spirocyclic derivative featuring a unique heteroatom arrangement in its core structure. Its spiro[4.5]decane system integrates oxygen (1-oxa), sulfur (4-thia), and nitrogen (8-aza) atoms, forming a bicyclic framework that connects to a 4-(propan-2-ylsulfanyl)phenyl group via an ethanone bridge. This structural complexity confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Key structural attributes include:

  • Spirocyclic Core: The 1-oxa-4-thia-8-azaspiro[4.5]decane system introduces conformational rigidity, which can enhance binding specificity in biological targets.
  • Propan-2-ylsulfanyl Substituent: The sulfur-containing substituent on the phenyl ring may improve lipophilicity and influence redox properties.

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S2/c1-14(2)23-16-5-3-15(4-6-16)13-17(20)19-9-7-18(8-10-19)21-11-12-22-18/h3-6,14H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGRCWNLKOZEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . This reaction is optimized using specific reagents and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, leading to diverse biological effects.

Comparison with Similar Compounds

Key Observations :

  • The chloro-fluoro substituent in the analog may increase electrophilicity, while the propan-2-ylsulfanyl group in the target compound could enhance membrane permeability due to its hydrophobic character.

Spirocyclic Derivatives with Varied Heteroatoms

Modifications to the heteroatom composition in the spiro core alter reactivity and applications:

Compound Name Core Structure Heteroatoms (O/S/N) Applications Reference
1-Thia-4-azaspiro[4.5]decan-3-one, 4-(6-methoxy-2-benzothiazolyl)-8-methyl- 1-thia-4-azaspiro[4.5]decane S, N Anticancer activity
8-[2-(4-Aminophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one 1-oxa-3,8-diazaspiro[4.5]decane O, N Pharmacological intermediates
Target Compound 1-oxa-4-thia-8-azaspiro[4.5]decane O, S, N Underexplored; potential multitarget agent

Key Observations :

  • Sulfur-containing spiro compounds (e.g., 1-thia-4-azaspiro[4.5]decan-3-one) demonstrate anticancer activity, suggesting the target compound’s thia group may confer similar bioactivity .
  • Nitrogen-rich spiro systems (e.g., 1-oxa-3,8-diazaspiro[4.5]decane) are utilized in drug design, underscoring the versatility of spiro scaffolds .

Ethane-1-one Derivatives with Diverse Cores

Comparisons with non-spiro ethanone derivatives illustrate substituent effects on synthesis and reactivity:

Compound Name Core Structure Substituent on Phenyl Ring Synthesis Method Reference
2-(Dimethyl(oxo)-λ6-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e) Non-spiro 4-methoxyphenyl Ruthenium-catalyzed synthesis
2-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one Non-spiro 4-(phenylsulfonyl)phenyl Multi-component condensation
Target Compound Spirocyclic 4-(propan-2-ylsulfanyl)phenyl Likely requires spiro-annulation

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl) in non-spiro derivatives complicate synthesis but stabilize intermediates .

Biological Activity

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both oxygen and sulfur heteroatoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N1O3S1C_{15}H_{19}N_{1}O_{3}S_{1}, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity of this compound suggests a variety of potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in enzyme activity or modulation of receptor signaling pathways, which may result in therapeutic effects including anticancer activity .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds within the same structural class. For instance, a series of derivatives demonstrated moderate to potent activity against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
11bA549 (Lung)0.18
11hA549 (Lung)0.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa (Cervical)0.15

These findings suggest that compounds with similar structural motifs exhibit significant cytotoxicity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines .

Other Biological Activities

In addition to anticancer properties, preliminary studies indicate that compounds featuring similar structural characteristics may also possess various biological activities such as:

  • Antimicrobial Effects : Potential efficacy against bacterial strains.
  • Anti-inflammatory Properties : Inhibition of inflammatory pathways.

Further pharmacological studies are required to elucidate these activities and establish a comprehensive profile for this compound.

Case Studies

Several research articles have explored the synthesis and biological evaluation of spirocyclic compounds similar to this compound. For example, a study focused on derivatives of 1-Oxa-4-Azaspiro[4.5]deca demonstrated promising results in terms of anticancer efficacy, paving the way for further investigations into their therapeutic potential .

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